Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate

Catalog No.
S8330909
CAS No.
M.F
C13H14N2O2
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylat...

Product Name

Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate

IUPAC Name

methyl 5-methyl-2-(4-methylphenyl)pyrazole-3-carboxylate

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C13H14N2O2/c1-9-4-6-11(7-5-9)15-12(13(16)17-3)8-10(2)14-15/h4-8H,1-3H3

InChI Key

WGWZKJPQTOZZFW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C)C(=O)OC

Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate is a chemical compound characterized by its pyrazole ring structure, which includes a methyl group at the first position and a p-tolyl group at the third position. Its molecular formula is C13H14N2O2, and it has a molecular weight of approximately 230.27 g/mol . This compound is known for its diverse applications in organic synthesis and medicinal chemistry, particularly due to its unique structural features that influence its reactivity and biological activity.

Typical of pyrazole derivatives. These include:

  • Nucleophilic Substitution: The carboxylate group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Condensation Reactions: It can react with aldehydes or ketones to form larger, more complex molecules through condensation processes.
  • Cycloaddition Reactions: The compound can also engage in cycloaddition reactions, which are useful for synthesizing cyclic compounds with potential pharmacological properties.

These reactions highlight the compound's versatility in synthetic chemistry and its potential to yield novel derivatives with enhanced properties .

Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Research has indicated that this compound and its derivatives may possess:

  • Antitumor Properties: Studies have shown that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity: The compound has been evaluated for its effectiveness against bacterial and fungal strains, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects: Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The synthesis of methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds.
  • Methylation: A methylating agent such as methyl iodide may be used to introduce the methyl group at the desired position on the pyrazole ring.
  • Esterification: The carboxylic acid group can be converted into an ester by reacting with methanol in the presence of an acid catalyst.

These methods allow for the efficient production of the compound while enabling modifications to enhance its biological activity .

Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate has several important applications:

  • Pharmaceutical Development: Its derivatives are being explored for their potential use in developing new drugs targeting cancer and infectious diseases.
  • Agricultural Chemistry: The compound may serve as a precursor for agrochemicals, including herbicides and fungicides, due to its biological activity.
  • Material Science: It is also being investigated for use in creating novel materials with specific properties, such as improved thermal stability or catalytic activity .

Studies on methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate have focused on its interactions with biological macromolecules:

  • Protein Binding Studies: Research has indicated that this compound can bind to specific proteins, influencing their activity and potentially leading to therapeutic effects.
  • Receptor Interaction: Investigations into how this compound interacts with various receptors have revealed insights into its mechanism of action and efficacy as a drug candidate .

Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate shares structural similarities with several other pyrazole derivatives. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylateC12H12N2O2Lacks a methyl group at position 3
5-Methyl-2-(4-methylphenyl)pyrazole-3-carboxylic acidC12H12N2O2Contains a different carboxylic acid structure
1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amineC11H13N3Features an amine instead of an ester group

The uniqueness of methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate lies in its specific arrangement of functional groups, which contributes to its distinct reactivity and biological profile compared to these similar compounds .

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

230.105527694 g/mol

Monoisotopic Mass

230.105527694 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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